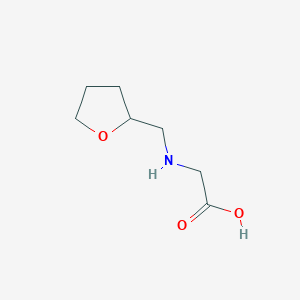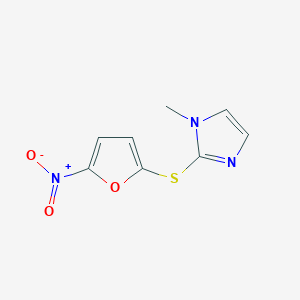![molecular formula C9H6ClNO3 B15207789 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B15207789.png)
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride is a heterocyclic compound that features both an oxazole ring and a carbonyl chloride functional group. This compound is of interest due to its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of the oxazole ring imparts unique chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride typically involves the formation of the oxazole ring followed by the introduction of the carbonyl chloride group. One common method involves the cyclization of an appropriate precursor, such as a 2-aminophenol derivative, with a suitable carbonyl source under acidic conditions. The hydroxymethyl group can be introduced via a hydroxymethylation reaction, often using formaldehyde as the reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and safety.
化学反应分析
Types of Reactions
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl chloride group can be reduced to an alcohol or amine using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, thiols
Major Products Formed
Oxidation: Formyl or carboxyl derivatives
Reduction: Alcohol or amine derivatives
Substitution: Amides, esters, thioesters
科学研究应用
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds and can be used in the development of new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment, enabling the study of biological processes.
Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of 4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride depends on its specific application. In general, the compound can interact with various molecular targets through covalent bonding, hydrogen bonding, or van der Waals interactions. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function or activity. The oxazole ring can participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
相似化合物的比较
4-(Hydroxymethyl)benzo[d]oxazole-2-carbonyl chloride can be compared with other similar compounds, such as:
4-(Hydroxymethyl)benzo[d]oxazole-2-carboxylic acid: This compound lacks the carbonyl chloride group and is less reactive in nucleophilic substitution reactions.
4-(Methoxymethyl)benzo[d]oxazole-2-carbonyl chloride: The methoxymethyl group is less reactive than the hydroxymethyl group, leading to different chemical reactivity and applications.
2-(Chloromethyl)benzo[d]oxazole:
The uniqueness of this compound lies in its combination of the oxazole ring, hydroxymethyl group, and carbonyl chloride group, which together impart distinct chemical properties and reactivity.
属性
分子式 |
C9H6ClNO3 |
|---|---|
分子量 |
211.60 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H6ClNO3/c10-8(13)9-11-7-5(4-12)2-1-3-6(7)14-9/h1-3,12H,4H2 |
InChI 键 |
VVAMUVMBVPKGOA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(=O)Cl)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Difluoromethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B15207720.png)



![(1R)-Dicyclohexyl(2'-methyl-[1,1'-binaphthalen]-2-yl)phosphine](/img/structure/B15207758.png)
![2-Methyl-2-phenyl-2,3,5,6-tetrahydro-4H-cyclopenta[b]furan-4-one](/img/structure/B15207760.png)

![2-(Difluoromethoxy)-5-nitrobenzo[d]oxazole](/img/structure/B15207771.png)



![2-(Bromomethyl)benzo[d]oxazole-7-sulfonyl chloride](/img/structure/B15207808.png)
![1-Isopropyl-2-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B15207811.png)
